molecular formula C17H22N2O5S2 B2371011 methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate CAS No. 2034564-35-5

methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2371011
CAS No.: 2034564-35-5
M. Wt: 398.49
InChI Key: PATVJAJEACPLCI-UHFFFAOYSA-N
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Description

Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonamide group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. . The resulting thiophene derivative is then subjected to further functionalization to introduce the sulfonamide and carbamate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and subsequent steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The carbamate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl N-[4-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-24-17(21)19-15-2-4-16(5-3-15)26(22,23)18-9-6-13(7-10-20)14-8-11-25-12-14/h2-5,8,11-13,18,20H,6-7,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATVJAJEACPLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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